Acetone cyanohydrin

Overview

Description

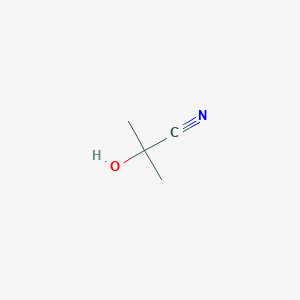

Acetone cyanohydrin (CAS: 75-86-5; molecular formula: C₄H₇NO; molecular weight: 85.105) is a colorless to light yellow liquid with a dual role as a chemical intermediate and a cyanide precursor . It is synthesized via the reaction of acetone and hydrocyanic acid (HCN) under controlled conditions . Industrially, it is pivotal in producing methyl methacrylate (MMA) and polymethyl methacrylate (PMMA), essential for plastics, coatings, and adhesives . Additionally, it serves as a safer alternative to toxic cyanide sources (e.g., KCN, HCN) in organic synthesis, enabling hydrocyanation reactions without direct handling of hazardous HCN .

In nature, this compound is a degradation product of linamarin, a cyanogenic glycoside in cassava (Manihot esculenta). Upon enzymatic hydrolysis by β-glucosidase and hydroxynitrile lyase (HNL), linamarin releases this compound, which further decomposes into acetone and toxic HCN—a defense mechanism against herbivores .

Preparation Methods

Traditional Laboratory Synthesis via Cyanide Addition

The foundational method for ACH preparation involves the nucleophilic addition of cyanide ions to acetone under acidic conditions. As detailed in the Urech cyanohydrin method , sodium cyanide (NaCN) or potassium cyanide (KCN) reacts with acetone in aqueous medium, followed by acidification to protonate the intermediate alkoxide . The reaction proceeds as follows:

3\text{COCH}3 + \text{CN}^- \rightarrow (\text{CH}3)2\text{C(OH)CN} \quad \text{}

A representative procedure from Organic Syntheses involves mixing 500 g of NaCN in 1.2 L water with 900 mL acetone, followed by slow addition of 40% sulfuric acid at 10–20°C . After stirring, the product is extracted with methylene chloride and distilled under reduced pressure, yielding 640 g (78–82°C/15 mmHg) . This method achieves ~87.6% yield when using anhydrous acetone and optimized extraction .

Key Parameters:

-

Temperature Control : Maintaining 0–5°C during cyanide addition minimizes side reactions like HCN liberation .

-

Acid Selection : Hydrochloric or sulfuric acid ensures complete protonation while avoiding excess acidity that degrades ACH .

-

Solvent Extraction : Methylene chloride or ether effectively isolates ACH from aqueous byproducts .

Microreactor-Scale Flow Chemistry

To mitigate risks associated with handling toxic cyanides and HCN, microreactor systems enable continuous ACH production at laboratory scales . These systems enhance heat and mass transfer, reducing reaction times and improving safety. For example, a microreactor combining acetone and NaCN solutions at 10°C achieves 95% conversion within minutes, compared to hours in batch reactors . Flow chemistry also minimizes storage of hazardous intermediates, aligning with green chemistry principles .

Sodium Bisulfite Adduct Method

An alternative approach utilizes the sodium bisulfite adduct of acetone, generated in situ by reacting acetone with sodium bisulfite. Subsequent treatment with NaCN or KCN yields ACH without requiring anhydrous conditions . While this method produces lower-purity ACH (≤85%), it is advantageous for rapid syntheses where high purity is unnecessary, such as precursor reactions for methacrylates .

Industrial-Scale Production Processes

Industrial ACH synthesis prioritizes yield, safety, and cost efficiency. Patent EP1371632A1 outlines a continuous process using mixed cyanide sources (NaCN and HCN) under basic pH (7.0–8.0) and controlled temperatures (10–40°C) . Key steps include:

-

Reactor Design :

-

Stabilization : Crude ACH is acidified to pH 1.0–2.5 with sulfuric acid, precipitating sodium salts for filtration .

-

Purification : Distillation under vacuum removes unreacted acetone, HCN, and water, yielding >98% pure ACH .

Industrial Process Parameters (Table 1):

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 10–40°C | Prevents ACH decomposition |

| pH | 7.3–7.8 | Maximizes reaction equilibrium |

| Cyanide Feed Ratio | 1:1 (NaCN:HCN) | Minimizes unreacted reagents |

| Acid Stabilizer | H₂SO₄ (1.0–2.5 pH) | Enhances storage stability |

This method achieves >95% yield on both acetone and HCN bases, with recycling of unreacted materials improving overall efficiency .

Scientific Research Applications

Major Applications

- Production of Methyl Methacrylate (MMA)

- Intermediate for Pharmaceuticals

- Manufacture of Insecticides

-

Chemical Synthesis

- In synthetic organic chemistry, this compound is used for:

Toxicological Considerations

Despite its utility, this compound poses significant health risks due to its potential to release highly toxic hydrogen cyanide upon hydrolysis. Case studies have documented severe poisoning incidents resulting from accidental exposure or ingestion . The acute toxicity profile includes symptoms such as headache, dizziness, and respiratory distress, underscoring the need for stringent safety measures during handling .

Table 1: Applications of this compound

| Application | Description | Industry Impact |

|---|---|---|

| Methyl Methacrylate (MMA) | Used as a key raw material for producing PMMA, utilized in plastics and coatings. | Electronics, Automotive |

| Pharmaceuticals | Intermediate for drugs like ethyl alpha-hydroxyisobutyrate. | Healthcare |

| Insecticides | Component in formulations for pest control. | Agriculture |

| Synthetic Chemistry | Used in various reactions including cyanohydrin formation and Strecker synthesis. | Chemical Manufacturing |

Table 2: Toxicity Profile of this compound

| Exposure Route | Symptoms | Severity Level |

|---|---|---|

| Inhalation | Headache, dizziness | Moderate to Severe |

| Dermal Contact | Skin irritation | Moderate |

| Ingestion | Nausea, vomiting, potential fatality | Severe |

Case Studies

- Fatal Poisoning Cases : Two notable cases highlighted the dangers associated with this compound ingestion. Both victims exhibited high blood concentrations of cyanide postmortem, emphasizing the compound's lethal potential when mishandled .

- Occupational Exposures : Reports indicate multiple instances of workers experiencing acute symptoms after dermal contact with ACH during industrial processes. These cases stress the importance of proper protective equipment and training .

Mechanism of Action

The mechanism of action of acetone cyanohydrin involves the nucleophilic addition of the cyanide ion to the carbonyl group of acetone, forming a cyanohydrin. This reaction is catalyzed by a base, which deprotonates the hydroxyl group, facilitating the nucleophilic attack . The cyanohydrin can then undergo further reactions, such as oxidation or substitution, depending on the reagents and conditions used .

Comparison with Similar Compounds

Structural and Functional Analogues

Cyanohydrins

Cyanohydrins share the general structure R₁R₂C(OH)CN, where acetone cyanohydrin (R₁=R₂=CH₃) is a model compound. Key analogues include:

- 2-Butanone Cyanohydrin (methyl ethyl ketone cyanohydrin): Similar enzymatic dissociation via HNLs yields HCN and 2-butanone. However, its bulkier structure reduces reactivity in certain catalytic systems compared to this compound .

- Mandelonitrile (benzaldehyde cyanohydrin): Used in organic synthesis, it is less stable than this compound due to aromatic substitution, requiring milder conditions for HCN release .

Cyanide Sources

This compound is often compared to direct cyanide sources (HCN, KCN, NaCN) and synthetic equivalents (TMSCN, CNCOOEt):

- Toxicity: While this compound avoids direct HCN handling, it remains hazardous due to spontaneous HCN release under heat or acidic conditions. Its LD₅₀ (oral, rats) is comparable to KCN but requires enzymatic or chemical activation .

- Reactivity: In hydrocyanation, this compound’s equilibrium with HCN allows controlled cyanide transfer, unlike highly reactive TMSCN or toxic HCN .

Enzymatic Interactions

Hydroxynitrile lyases (HNLs) from Manihot esculenta (MeHNL) and Hevea brasiliensis (HbHNL) exhibit distinct substrate specificities:

- MeHNL: Preferentially cleaves this compound via a catalytic triad (Ser80, Thr11, His236), achieving a turnover rate 10× higher than for 2-pentanone cyanohydrin .

- HbHNL: Shows broader substrate tolerance but lower efficiency for this compound due to active-site steric constraints .

Industrial and Environmental Impact

- Advantages: this compound’s role in MMA production (1.2 million tons/year globally) underscores its industrial irreplaceability . Its use in pesticide synthesis (e.g., nematicides) leverages its controlled HCN release, offering efficacy comparable to NaCN .

- Drawbacks : Environmental risks arise from accidental HCN release, necessitating stringent handling protocols . In contrast, linamarin (natural precursor) poses minimal risk until hydrolyzed .

Research Findings and Data

Catalytic Performance

- Yb(OiPr)₃-Catalyzed Hydrocyanation: this compound achieved 90% yield in mandelonitrile synthesis, outperforming TMSCN (75%) under identical conditions .

- Enzymatic Turnover: MeHNL processes this compound at 450 s⁻¹, versus 120 s⁻¹ for 2-butanone cyanohydrin .

Toxicity Studies

- Nematicidal Activity: this compound and NaCN showed equivalent LC₅₀ (24h) of 0.5 mM against Meloidogyne incognita .

- Mammalian Toxicity : Thyroid enlargement observed in rats at 15 mg/kg doses .

Biological Activity

Acetone cyanohydrin (ACH), a compound derived from cassava roots, is notable for its biological activity, particularly its toxicological effects. This article explores the mechanisms of toxicity, enzymatic interactions, and case studies related to ACH, highlighting both acute and chronic health effects.

This compound is a colorless to yellow liquid that can decompose into acetone and hydrogen cyanide (HCN), a highly toxic substance. The decomposition can occur spontaneously or enzymatically, posing significant health risks upon exposure . ACH's toxicity is attributed to its ability to release HCN, which interferes with cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain .

Enzymatic Interactions

Research has shown that the enzyme methylthiohydroxycinnamate lyase (MeHNL) interacts with ACH, facilitating its conversion into HCN. Structural studies revealed that specific amino acid residues in the enzyme's active site play crucial roles in substrate binding and catalysis. For instance, mutations in residues such as Thr11 and Cys81 significantly affect the catalytic activity of MeHNL when interacting with ACH, indicating the importance of these residues in the enzyme's function .

Table 1: Enzyme Activity Comparison

| Enzyme Variant | Specific Activity (units/mg) | K_m (mM) |

|---|---|---|

| Wild-type MeHNL | 72 | 174 |

| Cys81Ala | 67 | 169 |

| Thr11Ala | 3 | Not determined |

Acute Effects

Acute exposure to ACH can lead to severe symptoms including respiratory distress, confusion, headache, and even sudden death. Inhalation or skin contact can irritate mucous membranes and skin . A case study documented two fatalities due to ACH poisoning, underscoring its lethal potential when ingested or inhaled .

Chronic Effects

Chronic exposure to ACH has been linked to neurological disorders such as konzo and tropical ataxic neuropathy. A study involving male Wistar rats indicated that long-term consumption of ACH resulted in significant motor impairments and alterations in kidney and liver function parameters .

Table 2: Health Effects of this compound Exposure

| Exposure Type | Symptoms | Duration |

|---|---|---|

| Acute | Headache, confusion, respiratory distress | Immediate |

| Chronic | Neurological disorders, motor impairment | Long-term |

Case Studies

- Fatal Poisoning Incident : A young woman died after ingesting ACH along with citalopram. The autopsy revealed HCN levels consistent with acute poisoning, illustrating the compound's lethal nature when consumed intentionally or accidentally .

- Occupational Exposure : Reports from industrial settings have documented severe health impacts from inhalation of ACH vapors. Symptoms ranged from mild irritation to life-threatening conditions requiring immediate medical intervention .

Chemical Reactions Analysis

Industrial Production via Cyanide Addition

ACH is synthesized through the nucleophilic addition of cyanide ions to acetone under basic conditions. This reaction is typically catalyzed by alkali metal cyanides (e.g., NaCN or KCN) in the presence of sulfuric acid for stabilization .

Reaction:

\text{Acetone}+\text{HCN}\xrightarrow{\text{Base}}(\text{CH}_3)_2\text{C OH CN}\(\text{ACH})

| Parameter | Value |

|---|---|

| Reaction pH | 7.3 |

| Temperature | 10°C |

| Residence Time | 90 minutes |

| Yield (HCN/Acetone) | >95% |

Safety Note : Large-scale production employs microreactor technology to minimize HCN exposure risks .

Transhydrocyanation

ACH acts as a HCN surrogate in transhydrocyanation reactions, transferring cyanide to aldehydes or ketones under basic conditions. This equilibrium-driven process is critical for synthesizing other cyanohydrins .

General Reaction:

Applications :

-

Synthesis of mandelonitrile (precursor to benzaldehyde cyanohydrin) .

-

Strecker amino acid synthesis via α-aminonitrile intermediates .

Hydrolysis to Methacrylates

ACH is a key precursor to MMA, a monomer for polymethyl methacrylate (PMMA). The process involves sulfuric acid-catalyzed hydrolysis , followed by thermal cracking and esterification .

Reaction Pathway :

-

Hydrolysis :

(\text{CH}_3)_2\text{C OH CN}+\text{H}_2\text{SO}_4\rightarrow (\text{CH}_3)_2\text{C OSO}_3\text{H NH}_2\(\text{SIBAM})

-

Cracking :

\text{SIBAM}\xrightarrow{\Delta}\text{CH}_2=\text{C CH}_3)\text{CONH}_2\(\text{MAM})+\text{H}_2\text{SO}_4

-

Esterification :

\text{MAM}+\text{CH}_3\text{OH}\rightarrow \text{CH}_2=\text{C CH}_3)\text{COOCH}_3\(\text{MMA})+\text{NH}_3

| Parameter | Value |

|---|---|

| Molar Ratio (H₂SO₄:ACH) | 1.3:1 – 1.9:1 |

| Reaction Temperature | 70–95°C |

| Yield Improvement | 1% per 10°C reduction |

Note : Tubular reactors with static mixers reduce thermal decomposition, enhancing yield by 5–10% compared to traditional CSTRs .

Decomposition Pathways

ACH decomposes exothermically under acidic or basic conditions, releasing toxic HCN:

Factors Accelerating Decomposition :

Mitigation Strategies :

Mitsunobu Reaction

Primary/secondary alcohols react with ACH via Mitsunobu conditions (e.g., DIAD, PPh₃) to yield alkyl nitriles with stereochemical inversion :

1,4-Conjugate Additions

ACH participates in Michael additions to α,β-unsaturated carbonyl compounds (e.g., acrylates) :

Q & A

Q. Basic: What are the standard laboratory methods for synthesizing acetone cyanohydrin, and how do reaction conditions influence yield?

Answer: this compound is synthesized via the base-catalyzed addition of hydrogen cyanide (HCN) to acetone. Key methodologies include:

- Catalytic method : Using anhydrous HCN and acetone with a basic catalyst (e.g., KOH, KCN) at controlled temperatures (0–20°C) to minimize decomposition .

- Sulfite displacement : Reacting acetone with sodium bisulfite to form an adduct, followed by cyanide substitution .

- Enzymatic routes : Utilizing hydroxynitrile lyase (HNL) from cassava roots to catalyze cyanohydrin formation, though this is less common in lab settings .

Critical factors : pH (neutral to slightly basic), temperature (low to moderate), and anhydrous conditions to prevent hydrolysis. Yield optimization requires real-time monitoring of HCN concentration and catalyst activity .

Q. Advanced: How can researchers design experiments to evaluate differential rhodanese activity in tumor vs. normal cells when studying this compound’s cytotoxicity?

Answer:

Cell line selection : Use paired tumor/normal cell models (e.g., Ehrlich ascites tumor cells vs. human lymphocytes) .

Exposure protocols : Treat cells with graded this compound concentrations (0.5–30 µg/mL) and varying incubation times (1–24 hrs) to assess dose- and time-dependent effects .

Rhodanese assay : Quantify enzyme activity via spectrophotometric measurement of thiocyanate formation from cyanide and thiosulfate .

Cyanide release analysis : Measure intracellular cyanide levels using microdiffusion techniques or fluorescent probes to correlate with cytotoxicity .

Key finding : Tumor cells exhibit lower rhodanese activity, leading to cyanide accumulation and selective cytotoxicity (e.g., 100% tumor cell death at 30 µg/mL vs. ≤30% in lymphocytes) .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant clothing, and eye protection. Use fume hoods for all procedures .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to inhibit decomposition. Avoid contact with acids, bases, or oxidizers .

- Emergency measures : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to convert HCN to less toxic thiocyanate. Ventilate areas immediately .

Note : Monitor workplace air for HCN using gas detectors, as this compound decomposes at room temperature .

Q. Advanced: How can researchers resolve contradictions in cytotoxicity data, such as non-significant effects at low concentrations or short incubation times?

Answer:

- Time-course analysis : Extend incubation periods to 24+ hours to detect cumulative cyanide toxicity, especially at ≤2 µg/mL .

- Statistical rigor : Apply ANOVA with Bonferroni correction for multiple comparisons (e.g., p<0.05 threshold) to address variability in lymphocyte responses .

- Mechanistic validation : Use inhibitors of rhodanese (e.g., disulfiram) to confirm enzyme-mediated resistance in normal cells .

Example : At 0.5 µg/mL, lymphocyte mortality was insignificant at 4 hrs (p>0.05) but reached 30% at 24 hrs, highlighting time-dependent effects .

Q. Basic: What analytical techniques are used to quantify this compound and its decomposition products in vitro?

Answer:

- Chromatography : HPLC with UV detection (λ=210 nm) for intact cyanohydrin; GC-MS for acetone and HCN byproducts .

- Colorimetric assays : König reaction for cyanide quantification via spectrophotometric detection of benzidine derivatives .

- Membrane integrity tests : Trypan blue exclusion to measure cell viability post-exposure .

Q. Advanced: How does the environmental mobility of this compound impact its use in ecotoxicology studies?

Answer:

- Hydrolysis kinetics : At pH 7 and 26°C, this compound hydrolyzes to HCN and acetone with a half-life of 9 minutes .

- Soil mobility : Low soil adsorption (Koc=1) necessitates containment to prevent groundwater contamination. Use soil columns to model leaching potential .

- Biotransformation : Assess microbial degradation in activated sludge systems (53–64% BOD in 4 weeks) to predict environmental persistence .

Q. Advanced: What methodologies optimize this compound’s application as a cyanide donor in organic synthesis?

Answer:

- In situ HCN generation : Use RuCl3/H2O2 catalytic systems for oxidative cyanation of amines, achieving >90% yield of α-aminonitriles .

- Solubility advantage : Leverage this compound’s organic solubility for homogeneous reactions, avoiding aqueous NaCN limitations .

- Controlled addition : Employ syringe pumps for gradual cyanide release, minimizing side reactions (e.g., polymerization) .

Q. Basic: How is this compound’s role in natural cyanogenesis studied, particularly in cassava?

Answer:

- Enzyme assays : Isolate HNL from cassava roots to measure its catalysis of this compound decomposition to HCN .

- Field sampling : Analyze cyanide levels in cassava tubers using ion-selective electrodes, correlating with post-harvest processing methods .

- Transcriptomics : Quantify HNL mRNA in roots/stems via qPCR to explain tissue-specific cyanide accumulation .

Q. Advanced: What strategies improve the reproducibility of in vitro cytotoxicity studies involving this compound?

Answer:

- Standardized cell lines : Use authenticated cultures (e.g., ATCC-certified Ehrlich cells) to minimize genetic drift .

- pH control : Maintain media pH ≤6.5 to stabilize this compound and prevent premature HCN release .

- Data normalization : Express results as % viability relative to untreated controls and solvent-only blanks .

Q. Advanced: How can computational modeling predict this compound’s reactivity in novel chemical systems?

Answer:

- DFT calculations : Model transition states for HCN release using software like Gaussian to predict decomposition pathways .

- QSAR models : Correlate cyanohydrin structure (e.g., substituent effects) with toxicity using descriptors like logP and electron-withdrawing capacity .

- Kinetic simulations : Apply Arrhenius equations to extrapolate hydrolysis rates across temperatures and pH conditions .

Properties

IUPAC Name |

2-hydroxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFMGBPGAXYFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO, Array | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025427 | |

| Record name | 2-Hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetone cyanohydrin, stabilized appears as a colorless liquid. Flash point 165 °F. Lethal by inhalation and highly toxic or lethal by skin absorption. Density 7.8 lb / gal (less dense than water). Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a faint odor of bitter almond. (Note: Forms cyanide in the body.) [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint odor of bitter almond. [Note: Forms cyanide in the body.] | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanenitrile, 2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetone cyanohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

180 °F at 23 mmHg (EPA, 1998), 95 °C, BP: 82 °C at 23 mm Hg, 203 °F | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone Cyanohydrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

165 °F (EPA, 1998), 165 °F, 165 °F (74 °C) (closed cup), 74 °C c.c. | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone cyanohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Freely soluble in usual organic solvents; insoluble in petroleum ether and carbon disulfide., Very soluble in water, ethanol and ethyl ether; soluble in acetone, benzene and chloroform, Miscible with water, Solubility in water: freely soluble, but decomposes in water, Miscible | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone Cyanohydrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9267 at 77 °F (EPA, 1998) - Less dense than water; will float, Specific gravity: 0.9267 at 25 °C/4 °C, Relative density (water = 1): 0.93, (77 °F): 0.93 | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.93 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.96 (Air = 1), Relative vapor density (air = 1): 2.93 | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.8 mmHg at 68 °F (EPA, 1998), 1.1 [mmHg], Vapor pressure = 0.8 mm Hg at 20 °C, 1.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.0, 0.8 mmHg | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone cyanohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-86-5 | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone cyanohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone cyanohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone Cyanohydrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone cyanohydrin | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acetone-cyanohydrin-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanenitrile, 2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO1YOV1KFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactonitrile, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OD8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-2.2 °F (EPA, 1998), -19 °C, -4 °F | |

| Record name | ACETONE CYANOHYDRIN, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone Cyanohydrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONE CYANOHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetone cyanohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0005.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.